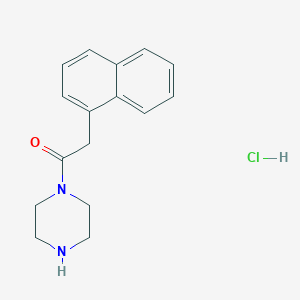
N-(1-Naphthylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthylacetyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Neuropharmacology
NAcP has been studied for its effects on neurotransmitter systems, particularly its role as an AMPA receptor ligand. Research indicates that it can modulate glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. In particular, NAcP has been shown to exhibit selective antagonistic properties towards GluA2-lacking AMPA receptors, which are implicated in various neurological disorders.
- Case Study : A study demonstrated that NAcP effectively reduced neuronal cell death induced by methylmercury exposure by inhibiting GluA2-lacking AMPA receptors . This suggests potential therapeutic applications in neuroprotection.
2. Fibrinolytic Activity
NAcP has also been investigated for its effects on fibrinolysis. A study reported that NAcP hydrochloride (DQ-2777) enhances the activation of human plasminogen, thereby promoting fibrinolysis. This property may have implications for treating thrombotic disorders.
- Data Table: Effects of NAcP on Plasminogen Activation
| Concentration (μM) | Plasminogen Activation (%) |
|---|---|
| 0 | 0 |
| 10 | 15 |
| 50 | 35 |
| 100 | 60 |
This table illustrates the dose-dependent effect of NAcP on plasminogen activation, indicating its potential as a therapeutic agent in managing clot-related conditions .
Neuroprotective Mechanisms
1. Modulation of Synaptic Plasticity
Research has shown that NAcP can influence synaptic plasticity through its action on AMPA receptors. By selectively blocking certain receptor subtypes, it may help restore physiological synaptic function disrupted in pathological states.
- Case Study : In experiments involving corticostriatal slices from food-restricted mice, NAcP was found to restore long-term depression (LTD) that was otherwise impaired . This suggests its utility in studying synaptic mechanisms and developing treatments for conditions like schizophrenia or depression.
Propriétés
Numéro CAS |
115043-25-9 |
|---|---|
Formule moléculaire |
C16H19ClN2O |
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H |
Clé InChI |
FZTHQFULUIGZST-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
SMILES canonique |
C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Synonymes |
DQ 2777 DQ-2777 N-(1-naphthylacetyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















